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molecular formula C16H18N2O3 B8369333 4-(2-hydroxyethyl)-N-(4-methoxybenzyl)nicotinamide

4-(2-hydroxyethyl)-N-(4-methoxybenzyl)nicotinamide

Cat. No. B8369333
M. Wt: 286.33 g/mol
InChI Key: ZRLBFZPDAVMOPZ-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

(4-Methoxyphenyl) methanamine (6.57 mL, 50.676 mmol) was added to a solution of 3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one (I-65c: 750 mg, 5.068 mmol) in THF (15 mL) and the resulting reaction mass was refluxed for 48 hours. The reaction was monitored by TLC (10% methanol in CHCl3). The reaction mass was cooled to 0° C., neutralized with 1N HCl and extracted using DCM. The organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford 1.5 g of the product.
Quantity
6.57 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][NH2:10])=[CH:5][CH:4]=1.[C:11]1(=[O:21])[C:16]2=[CH:17][N:18]=[CH:19][CH:20]=[C:15]2[CH2:14][CH2:13][O:12]1.CO.Cl>C1COCC1.C(Cl)(Cl)Cl>[OH:12][CH2:13][CH2:14][C:15]1[C:16]([C:11]([NH:10][CH2:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[O:21])=[CH:17][N:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
6.57 mL
Type
reactant
Smiles
COC1=CC=C(C=C1)CN
Name
Quantity
750 mg
Type
reactant
Smiles
C1(OCCC=2C1=CN=CC2)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 48 hours
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCCC1=CC=NC=C1C(=O)NCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 103.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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